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Chemical & Biological Profile of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-6274484
Cat. No.: S539291

The table below consolidates the key identified characteristics of PF-6274484.

Property Description

Primary Role Potent, high-affinity, covalent EGFR kinase inhibitor [1] [2]

| Targets & Affinity (Ki) | « EGFR-L858R/T790M: 0.14 nM « WT-EGFR: 0.18 nM [2] | | Cellular Activity
(IC50) | < Autophosphorylation in H1975 tumor cells (EGFR-L858R/T790M): 6.6 nM -
Autophosphorylation in A549 tumor cells (EGFR-WT): 5.8 nM [1] [2] | | Chemical Name | N-[4-[(3-Chloro-
4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] | | CAS Number | 1035638-91-5 [1]
[2] | | Molecular Formula | C18H14CIFN4O2 [1] [2] | | Molecular Weight | 372.78 g/mol [1] [2] | | Storage |
Store at -20°C [1] | | Purity | 298% (HPLC) [1] [2] |

Physicochemical Properties and Solubility

The following table outlines the physicochemical and solubility data for PF-6274484, which are key for

designing experimental protocols.

Parameter Value |/ Description

Appearance Light yellow to orange solid powder [2]
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Parameter

LogP

Hydrogen Bond Donor
Count

Hydrogen Bond Acceptor
Count

Solubility in DMSO

In Vivo Formulation
Example

Value / Description
3.87 [2]

212]

6 [2]

Approximately 25 mg/mL (~67.06 mM) [2]

2.08 mg/mL in 10% DMSO + 90% (20% SBE-(-CD in Saline), forming a
suspension solution [2]

Research Context and Suggested Pathways

Although direct pharmacokinetic data for PF-6274484 is lacking, the following experimental workflow

outlines a potential pathway to investigate its ADME properties, based on common practices in the field [3]

[4].
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A proposed workflow for evaluating the ADME properties of a compound like PF-6274484.

¢ Novel MPS for ADME Screening: Recent reviews highlight the growing use of Microphysiological
Systems (MPS), such as liver-, kidney-, or intestine-on-a-chip models, to evaluate critical ADME
parameters in a more physiologically relevant context than traditional in vitro models [3]. These
systems can be used as stand-alone organ models or interconnected to study the complex journey of
a compound through the body [3].
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¢ PBTK Modeling for Mechanistic Insight: As shown in a study on PFAS chemicals, Physiologically
Based Toxicokinetic (PBTK) modeling is a powerful approach for understanding the key drivers of
a compound's absorption, distribution, and elimination [5]. Once sufficient in vitro and in vivo data for
PF-6274484 is generated, it can be integrated into such a model to predict its behavior in humans.

How to Proceed with Research

Given the lack of direct PK data, your research into PF-6274484 may require the following steps:

e Consult Primary Literature: The key reference for this compound is the 2014 study by Schwartz et
al. in Proceedings of the National Academy of Sciences [1]. A deep dive into this paper and any
subsequent studies that cite it may yield more mechanistic information, even if full PK data is not
presented.

e Generate Experimental Data: You may need to design and conduct the in vitro and in vivo ADME
studies outlined above to build the pharmacokinetic profile of PF-6274484.

e Contact Suppliers: Reaching out to the commercial suppliers like Tocris Bioscience or InvivoChem
[1] [2] directly could be helpful. They sometimes have access to additional, non-public technical data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. tocris.com/products/ pf - 6274484 5939 [tocris.com]

2. - PF | EGFR kinase inhibitor | CAS# 1035638-91-5 | InvivoChem 6274484 [invivochem.com]
3. Microphysiological systems in absorption, distribution ... [pubmed.ncbi.nim.nih.gov]

4. Pharmacokinetics [pubmed.ncbi.nim.nih.gov]

5. Understanding Mechanisms of PFAS Absorption ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Chemical & Biological Profile of PF-6274484]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b539291#pf-6274484-

pharmacokinetics]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40551675/
https://www.smolecule.com/products/s539291?utm_src=pdf-body
https://www.smolecule.com/products/s539291?utm_src=pdf-body
https://www.tocris.com/products/pf-6274484_5939
https://www.smolecule.com/products/s539291?utm_src=pdf-body
https://www.tocris.com/products/pf-6274484_5939
https://www.invivochem.com/pf-6274484.html
https://www.smolecule.com/products/s539291?utm_src=pdf-custom-synthesis
https://www.tocris.com/products/pf-6274484_5939
https://www.invivochem.com/pf-6274484.html
https://pubmed.ncbi.nlm.nih.gov/34378335/
https://pubmed.ncbi.nlm.nih.gov/24055064/
https://pubmed.ncbi.nlm.nih.gov/40551675/
https://www.smolecule.com/products/b539291#pf-6274484-pharmacokinetics
https://www.smolecule.com/products/b539291#pf-6274484-pharmacokinetics
https://www.smolecule.com/products/b539291#pf-6274484-pharmacokinetics
https://www.smolecule.com/products/s539291?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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